

# Technical Support Center: Low-Temperature Disperse Red 167 Dyeing

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## Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the low-temperature dyeing of polyester with C.I. **Disperse Red 167** using carriers.

## Frequently Asked Questions (FAQs)

Q1: What is the function of a carrier in low-temperature disperse dyeing?

A carrier is an organic compound that acts as a dyeing accelerant or swelling agent.<sup>[1][2]</sup> In polyester dyeing, which typically requires high temperatures (around 130°C) to overcome the fiber's crystalline structure, a carrier facilitates dyeing at lower temperatures (e.g., at the boil, 95-100°C).<sup>[2][3][4]</sup> The primary mechanism involves the carrier plasticizing the polyester fibers, which lowers their glass transition temperature (T<sub>g</sub>).<sup>[1][2]</sup> This increases the flexibility of the polymer chains, creating free volume and allowing the disperse dye molecules to diffuse into the fiber more rapidly.<sup>[1][2]</sup>

Q2: How do I select a suitable carrier for my experiment?

Selecting the right carrier is crucial for achieving optimal dyeing results while considering safety and environmental impact. Key factors include:

- Effectiveness: The carrier must efficiently increase the rate of dyeing and help achieve the desired shade depth.<sup>[1]</sup>

- **Compatibility:** It should be compatible with the specific disperse dye (**Disperse Red 167** in this case) and other auxiliaries in the dye bath.[2]
- **Environmental & Safety Profile:** Due to toxicity concerns, many traditional carriers like phenols and chlorinated hydrocarbons are no longer recommended.[2][4] Opt for carriers that are non-toxic, biodegradable, have a low odor, and low environmental impact (low COD/BOD).[1][4] Eco-friendly alternatives like o-vanillin and coumarin have shown promise.[1][5]
- **Impact on Fastness:** The carrier should not negatively affect the light, wash, and rubbing fastness of the final dyed material.[2] Some carriers, particularly those based on o-phenyl phenol, can reduce light fastness.[1]
- **Ease of Removal:** A good carrier should be easily removable after dyeing to prevent residual odors and adverse effects on fabric properties.[2]

Q3: I read that C.I. **Disperse Red 167** has poor performance with the carrier dyeing method. Is it suitable for low-temperature dyeing?

Some industry resources suggest that C.I. **Disperse Red 167** is better suited for high-temperature, high-pressure dyeing methods and can exhibit poor performance and leveling with traditional carriers.[3][6] However, recent research indicates that with the selection of appropriate, modern carriers, good results can be achieved. Specifically, studies using eco-friendly, bio-sourced auxiliaries like o-vanillin in a microemulsion system have demonstrated high dye absorption and good color strength for **Disperse Red 167** at temperatures near 100°C.[1][7] Therefore, while conventional carriers may be problematic, successful low-temperature dyeing of **Disperse Red 167** is feasible with optimized carrier selection and dyeing systems.

Q4: What are the typical process parameters for low-temperature carrier dyeing of polyester?

While parameters should be optimized for each specific system, a general starting point for low-temperature dyeing of polyester with carriers is:

- **Temperature:** 95°C to 100°C.[1][3]

- pH: The dye bath should be acidic, typically in the range of 4.0 to 5.5, often adjusted with acetic acid.[6][8]
- Carrier Concentration: This is highly dependent on the carrier's efficiency, but a general range is 2-10 g/L.[8] For newer, high-efficiency carriers, concentrations can be lower. For example, successful dyeing with **Disperse Red 167** has been achieved with o-vanillin at a concentration of 0.666 g/L in a microemulsion system.[9]
- Time: Dyeing time at the target temperature is typically 45 to 60 minutes, but can extend up to 120 minutes depending on the desired shade and carrier system.[1][3][8]

## Troubleshooting Guide

Problem	Potential Causes	Recommended Solutions & Troubleshooting Steps
Uneven Dyeing (Streaks, Spots, Blotches)	1. Poor dye dispersion or aggregation.[10][11] 2. Carrier spots due to improper emulsification or precipitation.[12] 3. Too rapid temperature rise.[13] 4. Incorrect pH, affecting dye and carrier stability. 5. Insufficient agitation or liquor circulation.[10]	1. Ensure the dye is properly pasted with a dispersing agent before adding to the bath.[8] Consider testing the high-temperature dispersion stability of your dye.[14] 2. Select a carrier with good emulsion stability. Add the emulsified carrier to the bath at a lower temperature (e.g., 60°C) and circulate before adding the dye. 3. Reduce the rate of temperature rise to 1-2°C per minute. 4. Verify and maintain the dye bath pH between 4.5 and 5.5 throughout the process.[8] 5. Ensure adequate and even circulation of the dye liquor.
Poor Color Yield / Light Shade	1. Inefficient or insufficient carrier. 2. Incorrect dyeing temperature or time.[11] 3. Carrier performance is poor for Disperse Red 167.[3][6] 4. Sub-optimal pH.	1. Increase the carrier concentration incrementally. Evaluate different types of carriers; non-polar carriers or eco-friendly options like o-vanillin may be more effective.[1][15] 2. Ensure the temperature is maintained at 95-100°C for at least 45-60 minutes.[3][8] 3. Switch to a carrier system demonstrated to be effective for high molecular weight dyes like Disperse Red 167, such as an o-vanillin/co-solvent microemulsion.[1] 4.

Confirm the pH is in the optimal acidic range (4.5-5.5).

Poor Wash or Rubbing Fastness	1. Incomplete dye penetration into the fiber. <a href="#">[10]</a> 2. Unfixed dye remaining on the fiber surface. <a href="#">[2]</a> 3. Incorrect heat setting after dyeing can cause dye migration.	1. Optimize carrier concentration and dyeing time to ensure maximum dye diffusion into the polyester fiber. 2. Perform a thorough post-dyeing "reduction clearing" wash. A typical recipe is 2 g/L sodium hydrosulfite and 0.5 g/L sodium hydroxide at 50°C for 30 minutes. <a href="#">[1]</a> 3. If a post-dyeing heat treatment is necessary, ensure the temperature is controlled to prevent thermal migration of the dye.
Reduced Light Fastness	1. Inherent property of some carriers (e.g., o-phenyl phenol based). <a href="#">[1]</a> 2. Residual carrier left in the fabric after dyeing. <a href="#">[2]</a>	1. Avoid carriers known to negatively impact light fastness. Select modern, eco-friendly carriers that have minimal effect. 2. Ensure thorough washing and rinsing after the reduction clearing step to completely remove the carrier from the fabric.
Unpleasant Odor on Fabric	1. Use of phenolic or solvent-based carriers. <a href="#">[2]</a> 2. Incomplete removal of the carrier after dyeing. <a href="#">[1]</a>	1. Switch to a low-odor or odorless carrier, such as newer aromatic ester compounds or bio-sourced auxiliaries. <a href="#">[3]</a> <a href="#">[5]</a> 2. Implement a rigorous after-clearing process to ensure all residual carrier is removed.

## Data Presentation

Table 1: General Carrier Selection Parameters

Parameter	Desired Property	Rationale
Efficiency	High	Maximizes dye uptake and color yield at lower temperatures.[2]
Toxicity	Low / None	Ensures operator safety and reduces environmental impact. [1]
Biodegradability	High	Minimizes the environmental footprint of the dyeing effluent. [1]
Odor	Low / None	Improves handling and prevents residual odor on the final product.[2]
Cost	Low	Ensures the economic viability of the low-temperature dyeing process.[2]
Effect on Fastness	Little to None	Guarantees that the final product meets quality standards for light and wash fastness.[2]
Ease of Removal	High	Prevents negative effects on fabric hand-feel and subsequent finishing processes.[2]

Table 2: Performance of Eco-Friendly Auxiliaries in Low-Temperature Dyeing of **Disperse Red 167**

Data derived from a study using a microemulsion system with n-butyl acetate as a co-solvent. Dyeing was conducted at 100°C.

Auxiliary (Carrier)	Dyeing Time (min)	Color Strength (K/S Value)
o-Vanillin	5	1.8
10	3.3	1.5
30	7.9	
50	11.8	
70	13.9	
90	15.6	
105	16.5	
Coumarin	5	1.5
10	2.8	1.5
30	7.1	
50	10.2	
70	12.0	
90	13.5	
105	14.2	

Source: Data synthesized from research by Radei et al. (2018).[\[1\]](#)

Table 3: Dye Exhaustion (%) for **Disperse Red 167** with Eco-Friendly Auxiliaries at Various Temperatures

Data reflects dye exhaustion after 120 minutes of dyeing.

Auxiliary (Carrier)	83°C	90°C	95°C	100°C
o-Vanillin	63%	75%	83%	88%
Coumarin	61%	72%	79%	84%

Source: Data synthesized from research by Radei et al. (2018).[\[1\]](#)[\[7\]](#)

## Experimental Protocols

Protocol: Evaluation of Carriers for Low-Temperature Dyeing of Polyester with C.I. **Disperse Red 167**

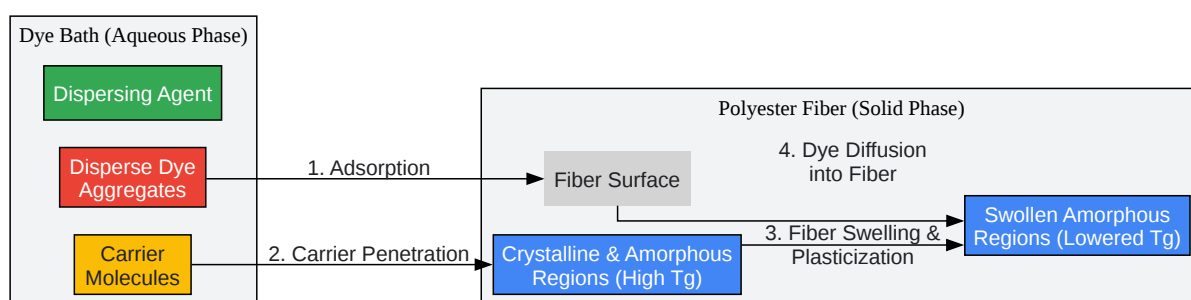
This protocol is based on the successful methodology for dyeing with o-vanillin and coumarin and can be adapted to test other carriers.[\[1\]](#)[\[7\]](#)

- Fabric Preparation (Pre-treatment):
  - Scour the polyester fabric in a solution containing a non-ionic surfactant (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any oils, waxes, or impurities.
  - Rinse the fabric thoroughly with warm and then cold water.
  - Allow the fabric to dry at ambient temperature.
- Dye Bath and Microemulsion Preparation:
  - Prepare a stock solution of the carrier to be tested. For novel carriers like o-vanillin, a concentration of 0.666 g/L was used in conjunction with a co-solvent (n-butyl acetate) to form a microemulsion.
  - Prepare the dye dispersion. Make a smooth paste of C.I. **Disperse Red 167** (e.g., 2% on weight of fabric) with a small amount of a dispersing agent. Add lukewarm water gradually while stirring to create a fine, stable dispersion.
  - Prepare the main dye bath with a liquor-to-goods ratio of 1:30.
  - Add auxiliaries to the main bath in the following order, allowing for mixing between each addition:
    - Acetic acid to buffer the bath to pH 4.5-5.5.
    - The prepared carrier solution/microemulsion.

- Dyeing Cycle:
  - Set the initial bath temperature to 50-60°C.
  - Add the prepared dye dispersion to the bath and mix well.
  - Introduce the wetted-out polyester fabric.
  - Run for 5-10 minutes at the initial temperature.
  - Raise the temperature to the target dyeing temperature (e.g., 95°C or 100°C) at a controlled rate of 1.5°C/minute.
  - Hold at the target temperature for the desired time (e.g., 60-120 minutes), ensuring constant agitation.
  - Cool the bath down to 70°C at a rate of 2°C/minute.
  - Drain the dye bath.
- Post-Dyeing Treatment (Reduction Clearing):
  - Rinse the dyed fabric thoroughly.
  - Prepare a clearing bath with a 1:50 liquor ratio containing:
    - Sodium hydrosulfite (2 g/L)
    - Sodium hydroxide (0.5 g/L)
  - Treat the fabric in this bath at 50°C for 30 minutes.<sup>[1]</sup>
  - Rinse the fabric multiple times: first with hot water, then with cold water, until the water runs clear.
  - Neutralize with a weak solution of acetic acid if necessary, followed by a final cold rinse.
  - Dry the fabric at a temperature below 130°C.

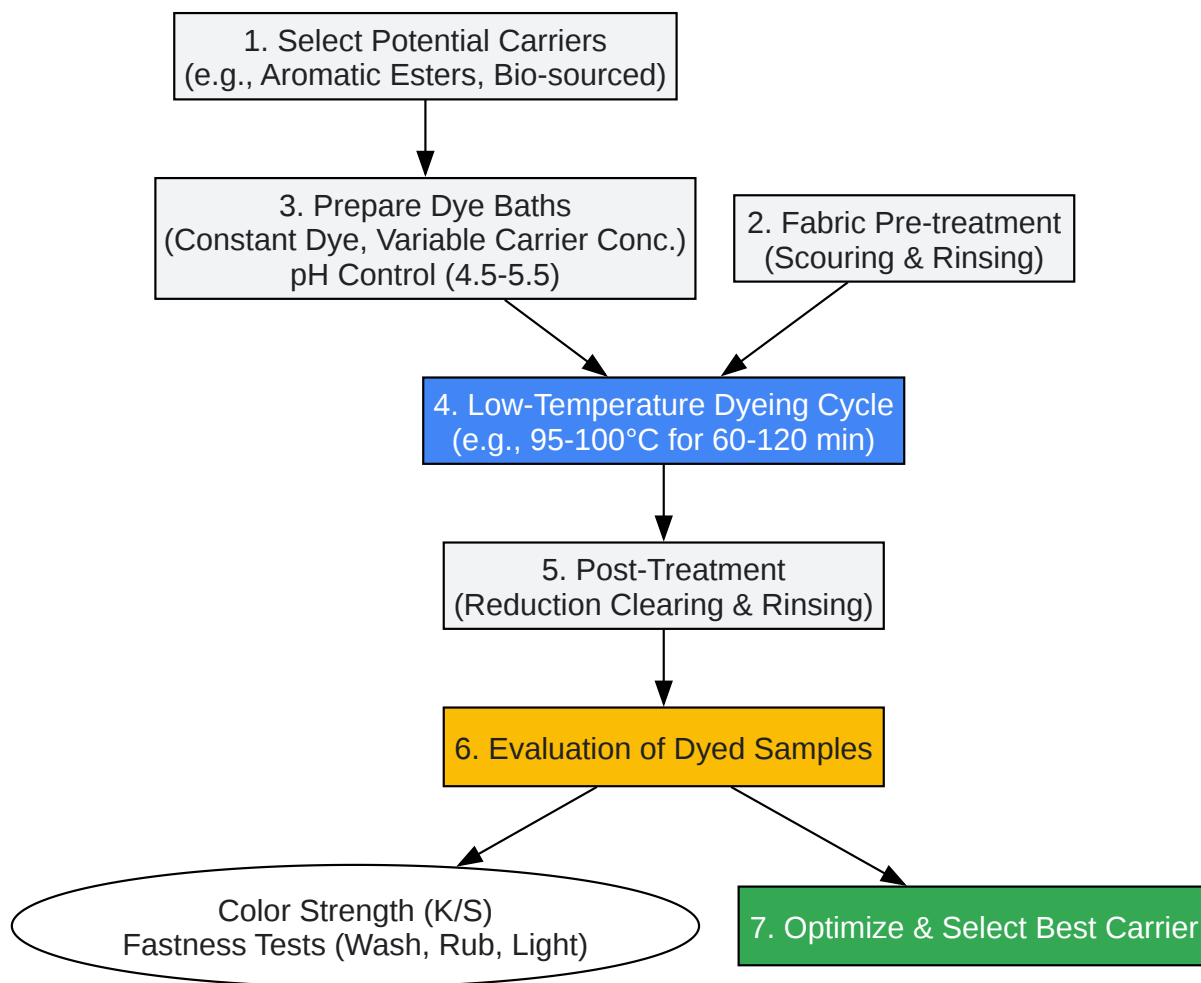
- Evaluation:
  - Assess the color strength (K/S values) using a spectrophotometer.
  - Evaluate wash, rubbing, and light fastness according to standard ISO or AATCC methods.

## Visualizations



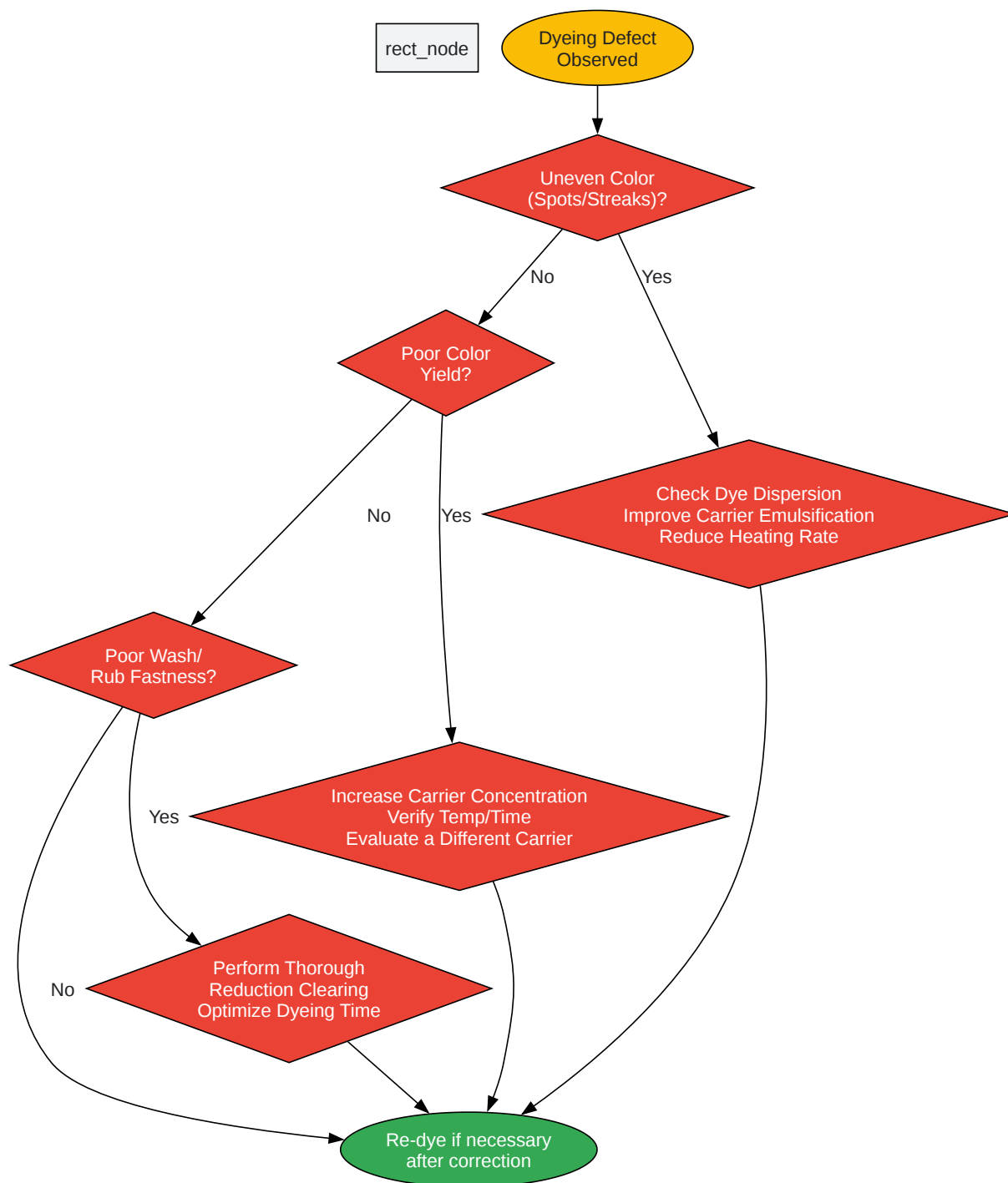
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Caption: Mechanism of carrier action in low-temperature disperse dyeing.



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Caption: Experimental workflow for carrier selection and optimization.



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Caption: Troubleshooting flowchart for common dyeing defects.

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Address: 3281 E Guasti Rd  
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